molecular formula C17H21ClN2O4S2 B3010579 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide CAS No. 2034566-98-6

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide

Cat. No.: B3010579
CAS No.: 2034566-98-6
M. Wt: 416.94
InChI Key: KURUYPBCTGFTTH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O4S2 and its molecular weight is 416.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is involved in various chemical syntheses and properties studies. Novel 4-arylsulfonylthiophene- and furan-2-sulfonamides, including compounds similar to the one , are prepared through a process involving chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride. This method allows for the generation of amine derivatives from the parent thiophenesulfonamides, highlighting the compound's utility in creating diverse chemical structures with potential biological activity. The instability of furansulfonyl chlorides to free radical bromination necessitates specific sequences to generate desired derivatives, underscoring the chemical complexity and versatility of these compounds (Hartman & Halczenko, 1990).

Photodynamic Therapy Application

In the field of photodynamic therapy (PDT) for cancer treatment, derivatives of benzenesulfonamide have shown remarkable potential. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has revealed excellent photophysical and photochemical properties. These derivatives, characterized by their high singlet oxygen quantum yield and good fluorescence properties, are essential for Type II photodynamic therapy mechanisms. Such features indicate the significant role of benzenesulfonamide derivatives in developing efficient photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

The synthesis and characterization of novel benzenesulfonamide derivatives have led to discoveries in antimicrobial and anticancer activities. For instance, the preparation of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates demonstrated significant antimicrobial activity against various bacterial and fungal strains. The results underscored the higher antimicrobial efficacy of these compounds compared to their parent molecules, indicating their potential as antimicrobial agents. Additionally, certain derivatives showed milder activity, suggesting the importance of structural variations in modulating biological activities (Vanparia et al., 2010).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-23-16-5-4-13(11-14(16)18)26(21,22)19-12-15(17-3-2-8-24-17)20-6-9-25-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURUYPBCTGFTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.